squarroside A
Beschreibung
Squarroside A is a triterpene saponin first isolated from the roots of Acanthophyllum squarrosum . Its structure, elucidated via 2D NMR and mass spectrometry, consists of a gypsogenin aglycone core linked to a complex oligosaccharide chain. The carbohydrate moiety includes β-D-galactopyranosyl, β-D-xylopyranosyl, β-D-glucuronopyranosyl, α-L-rhamnopyranosyl, and α-L-arabinofuranosyl units, with an acetylated fucose residue at the 28-position . The molecular formula is C₇₁H₁₁₀O₃₆, with a molecular weight of 1,539.63 g/mol .
Squarroside A exhibits concentration-dependent immunomodulatory activity: it acts as an immunosuppressant at high concentrations (>50 µg/mL) and a stimulant at lower doses (<10 µg/mL) in lymphocyte transformation assays .
Eigenschaften
CAS-Nummer |
152574-91-9 |
|---|---|
Molekularformel |
C14H12N2O4 |
Synonyme |
squarroside A |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Features of Squarroside A and Analogous Compounds
Key Observations:
Aglycone Diversity: Squarroside A uses gypsogenin, while Squarrosides B4, III, and A1 derive from oleanolic acid or cycloartane backbones . Gypsogenin’s oxidized structure (C-23,28 carboxyl groups) enhances polarity and bioactivity compared to oleanolic acid .
Sugar Chain Complexity: Squarroside A’s 28-O-acetylfucose and branched arabinofuranosyl-rhamnopyranosyl-xylose chain are unique among analogs. In contrast, Squarrosides B4 and III have simpler glucose-xylose-rhamnose combinations .
Stereochemical Variations :
- Squarrosides B3/B4 and A1/A2 are C-21 epimers (R vs. S configurations), which influence solubility and receptor interactions . Squarroside A lacks such epimerization but features acetylated fucose, enhancing membrane permeability .
Bioactivity and Functional Differences
- Immunomodulation: Squarroside A’s biphasic immunomodulation is unparalleled among analogs. Squarrosides B4 and III, despite structural similarities, lack documented immune-related effects .
- Anticancer Potential: Oleanolic acid-derived squarrosides (e.g., III, IV) show cytotoxicity in preliminary studies, likely due to their bisdesmosidic structures enhancing cellular uptake . Squarroside A’s gypsogenin core may target different pathways, but this remains unexplored.
Q & A
Q. How can multi-omics integration clarify squarroside A’s mode of action?
- Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) data using pathway enrichment tools (e.g., MetaboAnalyst). Network pharmacology models (e.g., STRING) can map interactions between squarroside A-targeted proteins and disease-associated pathways .
Methodological Best Practices
Q. What quality control measures are critical for ensuring reproducibility in squarroside A research?
- Standardize extraction protocols (e.g., solvent ratios, temperature). Use authenticated plant material (voucher specimens deposited in herbaria). Report all instrument parameters (e.g., NMR frequency, MS ionization mode) and raw data in supplementary materials .
Q. How should researchers design longitudinal studies to assess squarroside A’s chronic toxicity?
- Follow OECD guidelines for repeated-dose toxicity (e.g., 28-day or 90-day studies in rodents). Monitor hematological, hepatic, and renal biomarkers. Include recovery groups to evaluate reversibility of effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
